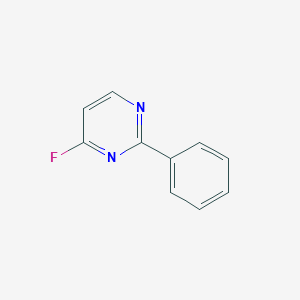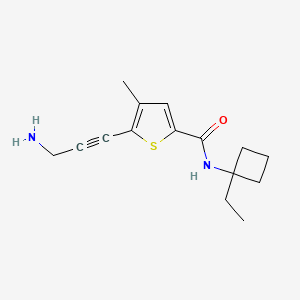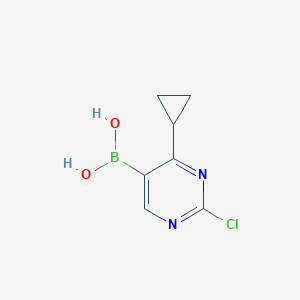
(2-Chloro-4-cyclopropylpyrimidin-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-4-cyclopropylpyrimidin-5-yl)boronic acid is a boronic acid derivative with the molecular formula C7H8BClN2O2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-cyclopropylpyrimidin-5-yl)boronic acid typically involves the borylation of the corresponding halopyrimidine. One common method is the Miyaura borylation, where the halopyrimidine reacts with a diboron reagent in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Chloro-4-cyclopropylpyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Suzuki–Miyaura Coupling: The major products are biaryl or vinyl-aryl compounds.
Oxidation: The major products are boronic esters or borates.
Substitution: The major products are substituted pyrimidines.
Applications De Recherche Scientifique
(2-Chloro-4-cyclopropylpyrimidin-5-yl)boronic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Chloro-4-cyclopropylpyrimidin-5-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the catalyst. In the Suzuki–Miyaura coupling, the boronic acid undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- 4-Bromophenylboronic acid
- 2-Methyl-4-chloropyrimidine-5-boronic acid
Comparison: (2-Chloro-4-cyclopropylpyrimidin-5-yl)boronic acid is unique due to the presence of both a boronic acid group and a chloro-cyclopropyl-pyrimidine moiety. This combination allows for versatile reactivity and the ability to participate in a wide range of chemical transformations. Compared to similar compounds, it offers distinct advantages in terms of reactivity and selectivity in cross-coupling reactions .
Propriétés
Formule moléculaire |
C7H8BClN2O2 |
|---|---|
Poids moléculaire |
198.42 g/mol |
Nom IUPAC |
(2-chloro-4-cyclopropylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C7H8BClN2O2/c9-7-10-3-5(8(12)13)6(11-7)4-1-2-4/h3-4,12-13H,1-2H2 |
Clé InChI |
CCQWFXGVOMKFER-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(N=C1C2CC2)Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Imino-2H-pyrido[1,2-a]pyrimidin-4(3H)-one](/img/structure/B13111775.png)
![3-((4-Hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13111780.png)

![(3Z)-3-[(4-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B13111785.png)
![4-Chloro-2-methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B13111789.png)
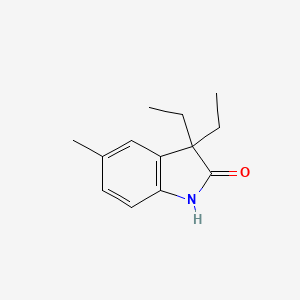
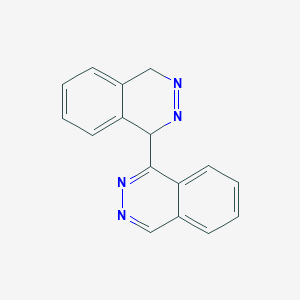

![5-Ethoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13111803.png)
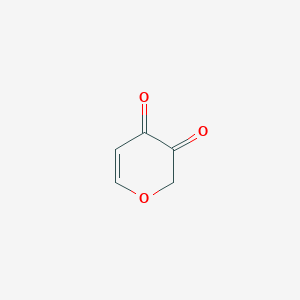
![3-(Prop-2-en-1-yl)-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B13111815.png)
